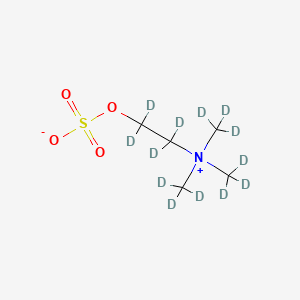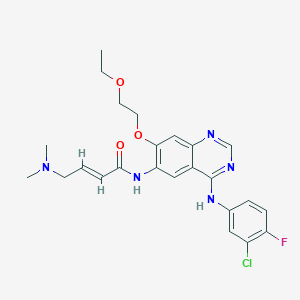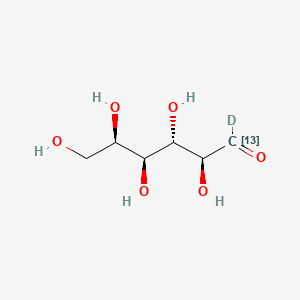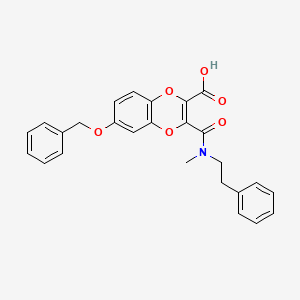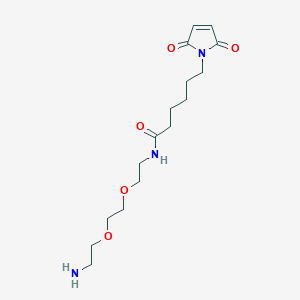
MC-Peg2-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MC-Peg2-NH2 typically involves the reaction of Methoxycarbonyl-Polyethylene Glycol with an amine group. The process begins with the activation of the polyethylene glycol chain, followed by the introduction of the amine group under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature. The product is then purified using techniques such as column chromatography or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to verify the product’s identity and purity .
Análisis De Reacciones Químicas
Types of Reactions
MC-Peg2-NH2 undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it replaces a leaving group in another molecule.
Condensation Reactions: The compound can form amide bonds through condensation reactions with carboxylic acids or their derivatives.
Oxidation and Reduction Reactions: While less common, the polyethylene glycol chain can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and sulfonates, with reactions typically carried out in polar aprotic solvents like DMSO or acetonitrile.
Condensation: Reagents such as carbodiimides (e.g., EDC) or coupling agents (e.g., HATU) are used, often in the presence of a base like triethylamine.
Oxidation/Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions include substituted amines, amides, and various oxidized or reduced derivatives of the polyethylene glycol chain .
Aplicaciones Científicas De Investigación
MC-Peg2-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules, facilitating the attachment of various functional groups.
Biology: Employed in the modification of biomolecules, enhancing their solubility and stability.
Medicine: Integral in the development of ADCs for targeted cancer therapy, improving the delivery of cytotoxic drugs to cancer cells.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Mecanismo De Acción
MC-Peg2-NH2 functions as a cleavable linker in ADCs. Upon internalization by cancer cells, the linker is cleaved by intracellular enzymes, releasing the cytotoxic drug. This targeted delivery mechanism minimizes off-target effects and enhances the therapeutic efficacy of the drug. The molecular targets and pathways involved include lysosomal enzymes that recognize and cleave the linker, facilitating the release of the drug within the cancer cell .
Comparación Con Compuestos Similares
Similar Compounds
NH2-PEG2-NH2: A similar compound with two amine groups, used in the synthesis of bioconjugates.
MC-PEG4-NH2: A longer polyethylene glycol chain variant, offering different solubility and stability properties.
MC-PEG2-COOH: A carboxyl-terminated variant, used in different coupling reactions.
Uniqueness
MC-Peg2-NH2 is unique due to its specific structure, which provides optimal balance between stability and cleavability. This makes it particularly suitable for use in ADCs, where precise control over drug release is crucial .
Propiedades
Fórmula molecular |
C16H27N3O5 |
|---|---|
Peso molecular |
341.40 g/mol |
Nombre IUPAC |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
InChI |
InChI=1S/C16H27N3O5/c17-7-10-23-12-13-24-11-8-18-14(20)4-2-1-3-9-19-15(21)5-6-16(19)22/h5-6H,1-4,7-13,17H2,(H,18,20) |
Clave InChI |
BRPNMDKROWMZAK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N(C1=O)CCCCCC(=O)NCCOCCOCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


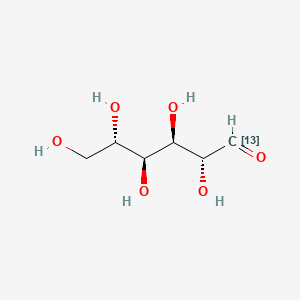
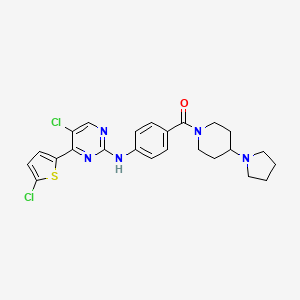
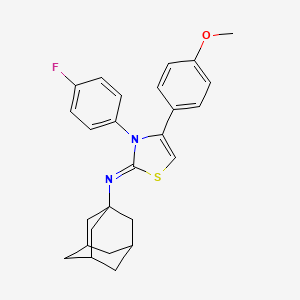
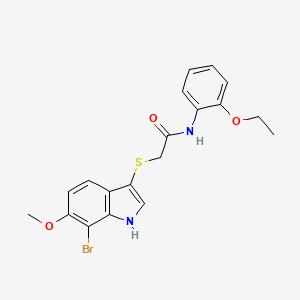
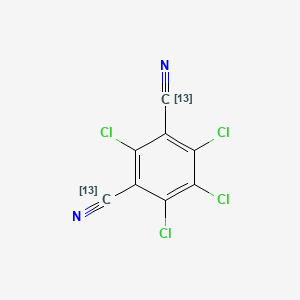
![(2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid](/img/structure/B12402736.png)
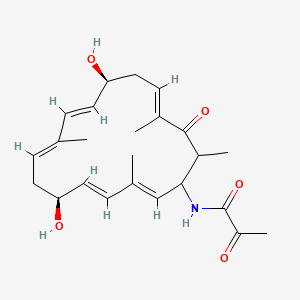
![2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile](/img/structure/B12402757.png)
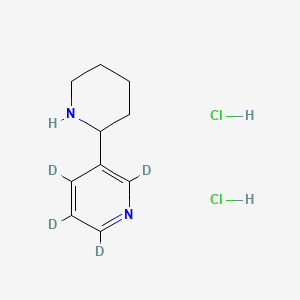
![Methyl 3-[7,12-bis(1-hydroxyethyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate](/img/structure/B12402770.png)
